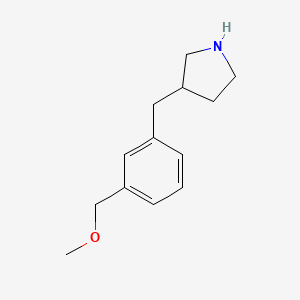
3-(3-(Methoxymethyl)benzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Methoxymethyl)benzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxymethyl group attached to the benzyl moiety, which is further connected to the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 3-(3-(Methoxymethyl)benzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of unstable 2-benzylazomethylide, generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)amine, to activated alkenes . This reaction is typically carried out in polar solvents in the presence of a catalyst. The resulting product can be further reduced to obtain the desired pyrrolidine derivative under mild conditions .
Analyse Des Réactions Chimiques
3-(3-(Methoxymethyl)benzyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The pyrrolidine ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Applications De Recherche Scientifique
3-(3-(Methoxymethyl)benzyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-(Methoxymethyl)benzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-(3-(Methoxymethyl)benzyl)pyrrolidine can be compared with other similar compounds, such as:
3-(Methoxymethyl)pyrrolidine: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
3-(Benzyl)pyrrolidine: Lacks the methoxymethyl group, which may affect its solubility and binding properties.
N-Methylpyrrolidine: A simpler pyrrolidine derivative with different pharmacological properties.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-[[3-(methoxymethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-13-4-2-3-11(8-13)7-12-5-6-14-9-12/h2-4,8,12,14H,5-7,9-10H2,1H3 |
Clé InChI |
ODYJSZZQVPMVMH-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC(=C1)CC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


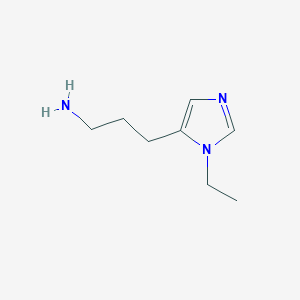
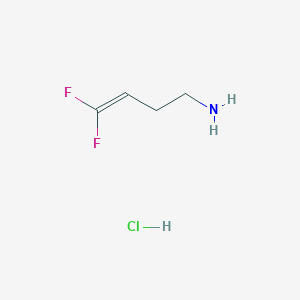
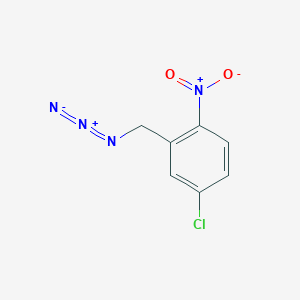
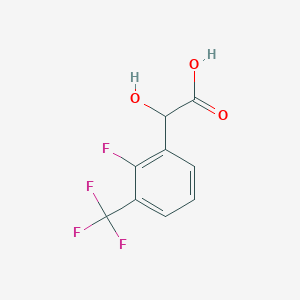
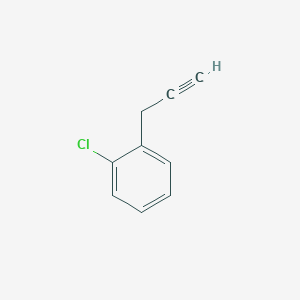
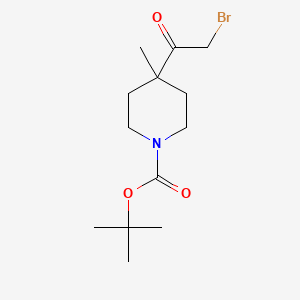
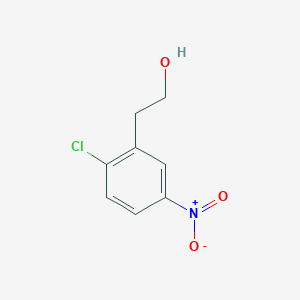

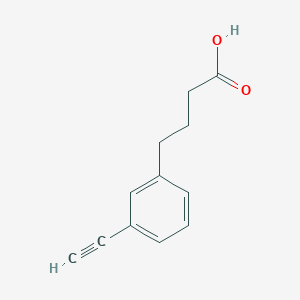
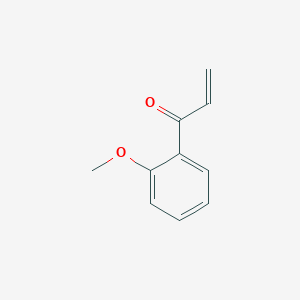
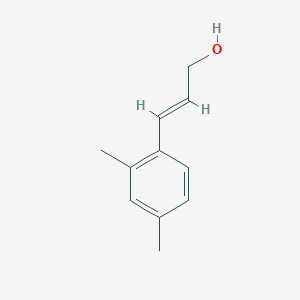
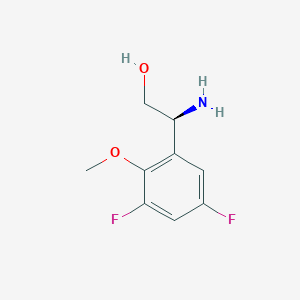
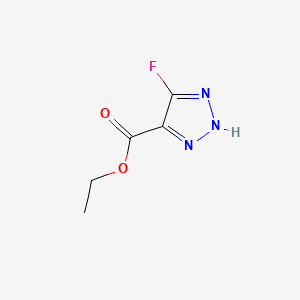
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)
